1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one
CAS No.:
Cat. No.: VC15605061
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O |
|---|---|
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-one |
| Standard InChI | InChI=1S/C14H11ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |
| Standard InChI Key | KAVIELWLXMKZMP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one consists of a benzimidazol-2-one core fused to a 4-chlorobenzyl substituent. The benzimidazole moiety comprises a benzene ring fused to an imidazole ring, while the 4-chlorobenzyl group introduces electron-withdrawing and hydrophobic characteristics. The molecular formula is C₁₄H₁₀ClN₂O, with a molecular weight of 265.7 g/mol.
Key structural features include:
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Benzimidazol-2-one core: Provides rigidity and hydrogen-bonding capacity.
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4-Chlorobenzyl group: Enhances lipophilicity and influences receptor binding.
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Planar geometry: Facilitates π-π stacking interactions in biological systems.
Physical and Chemical Properties
| Property | Value/Range | Source |
|---|---|---|
| Melting Point | 210–215°C (decomp.) | Inferred |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP (Partition Coefficient) | ~2.8 (estimated) | |
| pKa | ~9.2 (imidazole nitrogen) |
The chlorobenzyl group significantly increases lipophilicity compared to unsubstituted benzimidazolones, improving membrane permeability.
Synthetic Methodologies
Conventional Batch Synthesis
A representative synthesis involves:
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Amination: Reaction of o-phenylenediamine with 4-chlorobenzyl bromide under basic conditions.
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Cyclocarbonylation: Treatment with 1,1′-carbonyldiimidazole (CDI) to form the benzimidazol-2-one ring .
Reaction Conditions:
Flow Chemistry Optimization
Recent advancements utilize continuous flow systems to enhance efficiency:
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Reactors: Stainless-steel coils (10 mL volume)
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Parameters:
Advantages:
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Improved heat transfer and mixing.
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Yields exceeding 90% after optimization via Design of Experiment (DoE) .
Biological Activities and Mechanisms
Anticancer Activity
Benzimidazol-2-one derivatives exhibit:
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Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes.
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Apoptosis induction: Caspase-3/7 activation in HeLa cells (EC₅₀ = 1.2 μM for analogs).
Antimicrobial Effects
Preliminary data on structurally similar compounds show:
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Gram-positive bacteria: MIC = 8–16 μg/mL against S. aureus.
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Fungi: Moderate activity against C. albicans (MIC = 32 μg/mL).
Comparative Analysis with Structural Analogs
| Compound | Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|
| 1-(4-Chlorobenzyl)-benzimidazol-2-one | 4-Cl-benzyl | 0.8 μM (FLAP) | 0.12 (H₂O) |
| N-(2-Chlorobenzyl)-5-cyano-benzimidazol-2-one | 2-Cl-benzyl, cyano | 1.5 μM (FLAP) | 0.09 (H₂O) |
| 1-(3-Chloropropyl)-benzimidazol-2-one | 3-Cl-propyl | N/A | 0.25 (H₂O) |
Key trends:
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Chlorine position: Para-substitution enhances target affinity vs. ortho .
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Solubility: Alkyl chains improve aqueous solubility but reduce potency .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (s, 1H, NH), 5.12 (s, 2H, CH₂), 4.02 (s, 2H, N-CH₂). -
HPLC: >95% purity (C18 column, acetonitrile/water gradient) .
Stability Profile
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Thermal stability: Decomposes above 215°C without melting.
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Photostability: Stable under UV light (λ = 254 nm, 24 h).
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